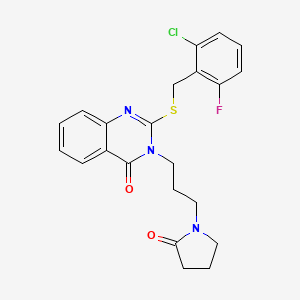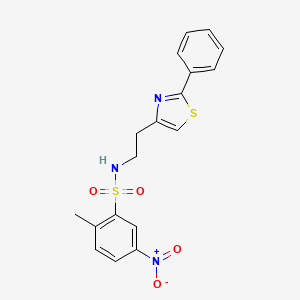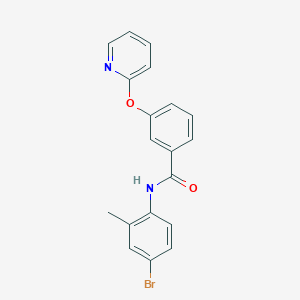![molecular formula C7H11IO B2948993 4-Iodo-6-oxabicyclo[3.2.1]octane CAS No. 2089257-16-7](/img/structure/B2948993.png)
4-Iodo-6-oxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Iodo-6-oxabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C7H9IO2 . It has a molecular weight of 252.05 . The compound is also known by its IUPAC name "(1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 20 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 ester .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 45.1±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 132.3±5.0 cm3 .Aplicaciones Científicas De Investigación
4-Iodo-6-oxabicyclo[3.2.1]octane has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. It has been shown to have anticancer, antiviral, and antibacterial properties, and has also been investigated for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential applications in the field of materials science, particularly in the development of new polymers and other materials with unique properties.
Mecanismo De Acción
In terms of its synthesis, it seems that optically active medium-sized cyclic compounds like “4-Iodo-6-oxabicyclo[3.2.1]octane” are often found in natural products and are therefore attractive targets in organic synthesis . Generating these cyclic entities with specific stereochemistry is far from trivial owing to unfavorable entropic factors and competing pathways that favor the formation of rings of lesser size . As a result, alternative methods, such as organocatalytic cycloadditions, have emerged to address these issues .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Iodo-6-oxabicyclo[3.2.1]octane in lab experiments is its unique structure, which allows for the development of new materials and drugs with unique properties. In addition, this compound is relatively easy to synthesize and has been shown to be highly effective in a variety of applications. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 4-Iodo-6-oxabicyclo[3.2.1]octane, including the development of new drugs and materials with unique properties. One area of particular interest is the development of new anticancer drugs based on this compound, which has shown promising results in animal studies. In addition, this compound may also have potential applications in the development of new materials for use in electronics and other high-tech applications. Overall, this compound is a highly promising compound with many potential applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
4-Iodo-6-oxabicyclo[3.2.1]octane can be synthesized using a variety of methods, including the cycloaddition of cyclopropenes and alkenes, as well as the reaction of cyclopropenes with oxygen-containing compounds. One of the most common methods for synthesizing this compound involves the reaction of cyclopropene with iodine and silver triflate in the presence of water. This method has been shown to be highly effective and efficient, with yields of up to 90%.
Safety and Hazards
The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
4-iodo-6-oxabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJXHZCNVJJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1CO2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2948911.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)


![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)



![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)